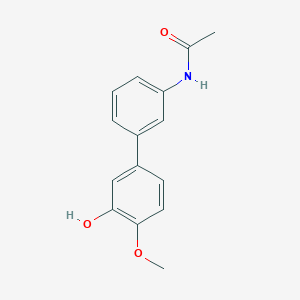
4-(4-Ethylthiophenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% (4-ETMP) is a phenolic compound derived from 4-ethylthiophenol, which is a derivative of thiophenol. 4-ETMP has been studied for its potential applications in the fields of organic synthesis, biochemistry, and physiology.
Scientific Research Applications
4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been studied for its potential applications in the fields of organic synthesis, biochemistry, and physiology. In organic synthesis, 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been used as a reactant for the synthesis of various compounds, including 2-arylthiazoles, benzothiazoles, and benzoxazoles. In biochemistry, 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been studied for its potential as a drug target, as it has been shown to interact with various proteins and enzymes. In physiology, 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been studied for its potential to modulate neurotransmitter levels in the brain.
Mechanism of Action
The mechanism of action of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% is not fully understood. However, it has been suggested that 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% may act as an agonist at certain G-protein-coupled receptors, which could modulate neurotransmitter levels in the brain. Additionally, 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been shown to interact with various proteins and enzymes, which could affect its pharmacological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% have not been extensively studied. However, it has been suggested that 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% may act as an agonist at certain G-protein-coupled receptors, which could modulate neurotransmitter levels in the brain. Additionally, 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been shown to interact with various proteins and enzymes, which could affect its pharmacological activity.
Advantages and Limitations for Lab Experiments
4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has several advantages for use in lab experiments. It is a relatively inexpensive and widely available compound, and it can be synthesized in high yields using the Williamson ether synthesis. Additionally, 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% can be used in a variety of organic synthesis reactions, and it has been shown to interact with various proteins and enzymes, which could be useful for biochemical and physiological studies. However, the mechanism of action of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% is not fully understood, and its biochemical and physiological effects have not been extensively studied.
Future Directions
In order to fully understand the mechanism of action of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95%, further research is needed to identify the proteins and enzymes that it interacts with. Additionally, further research is needed to determine its biochemical and physiological effects. Additionally, further research is needed to explore the potential applications of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in organic synthesis, biochemistry, and physiology. Finally, further research is needed to identify potential side effects of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% and to identify potential drug interactions.
Synthesis Methods
The synthesis of 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% has been studied extensively and various methods have been proposed. The most commonly used method is the Williamson ether synthesis, which involves the reaction of 4-ethylthiophenol and 2-methoxybenzaldehyde. This reaction produces 4-(4-Ethylthiophenyl)-2-methoxyphenol, 95% in yields of up to 95%. Other methods have also been proposed, such as the Sonogashira coupling reaction, which involves the reaction of 4-ethylthiophenol and 2-methoxybenzyl chloride.
properties
IUPAC Name |
4-(4-ethylsulfanylphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2S/c1-3-18-13-7-4-11(5-8-13)12-6-9-14(16)15(10-12)17-2/h4-10,16H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJITIWSZVTHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Ethylthiophenyl)-2-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[Benzo(b)thiophen-2-yl]-2-methoxyphenol, 95%](/img/structure/B6380025.png)
![2-Methoxy-4-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380031.png)
![2-Methoxy-5-[3-(N-methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6380035.png)








